5-氟-2-甲氧基肉桂酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

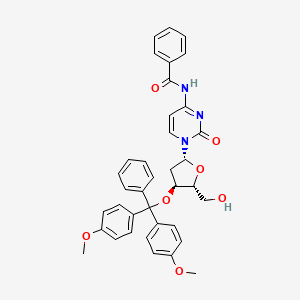

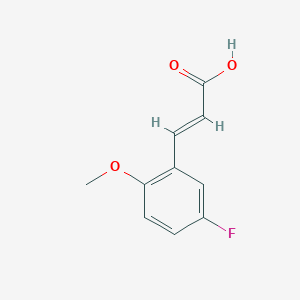

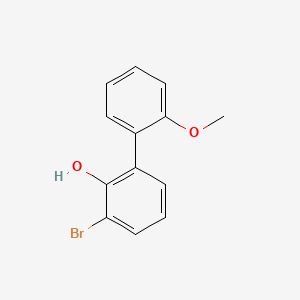

“5-Fluoro-2-methoxycinnamic acid” is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.17 g/mol . The IUPAC name for this compound is (E)-3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid .

Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-methoxycinnamic acid” includes a fluorine atom and a methoxy group attached to a cinnamic acid backbone . The InChI code for this compound is 1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ .

Physical And Chemical Properties Analysis

“5-Fluoro-2-methoxycinnamic acid” is a solid compound . It has a molecular weight of 196.17 g/mol . The compound has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound also has a rotatable bond count of 3 .

科学研究应用

siRNA Stability and Cytotoxicity Enhancement

5-Fluoro-2-methoxycinnamic acid: has been studied for its potential to enhance the stability and cytotoxicity of small interfering RNAs (siRNAs). siRNAs are a class of double-stranded RNA molecules that play a vital role in the RNA interference (RNAi) pathway and have therapeutic potential. The incorporation of modified nucleotides like 5-fluoro-2′-deoxyuridine (derived from 5-Fluoro-2-methoxycinnamic acid) into siRNAs can improve their stability against nuclease degradation and increase their affinity for Watson–Crick base pairing. This modification can lead to enhanced cytotoxicity, making it a promising strategy for cancer treatment and other diseases where gene silencing is beneficial .

Cancer Research and Drug Development

In cancer research, the derivatives of 5-Fluoro-2-methoxycinnamic acid are used to design siRNA molecules that incorporate cytotoxic nucleosides. Once these siRNAs are degraded within the cell, the cytotoxic nucleosides are released, inducing DNA damage repair pathways and apoptosis. This approach represents a novel drug development strategy, potentially increasing the efficacy of siRNA-based therapeutics in oncology .

Organic Synthesis Reagent

5-Fluoro-2-methoxycinnamic acid: serves as a reagent in the synthesis of organic compounds. Its structure allows it to participate in various chemical reactions, contributing to the synthesis of complex molecules. This application is crucial in developing new materials and chemicals with potential uses across multiple industries .

Fluorescent Probing for Bioimaging

The compound is also valuable as a fluorescent probe for bioimaging. Researchers can use it to visualize the precise location and concentration of molecules within living cells. This application is particularly important in the study of cellular processes and the development of diagnostic techniques .

Synthetic Chemistry Catalyst

As a catalyst, 5-Fluoro-2-methoxycinnamic acid can facilitate chemical reactions in synthetic organic chemistry. Its catalytic properties can be harnessed to improve reaction efficiency and selectivity, which is beneficial in creating pharmaceuticals and other high-value chemicals .

Molecular Biology Tool

The compound’s derivatives are used in molecular biology as tools for gene function studies. By modifying siRNAs with derivatives of 5-Fluoro-2-methoxycinnamic acid , researchers can silence specific genes and study their functions, which is essential for understanding genetic diseases and developing gene therapies .

安全和危害

The safety data sheet for “5-Fluoro-2-methoxycinnamic acid” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area and avoid breathing dust/fumes . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

属性

IUPAC Name |

(E)-3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZPWGXNJORULY-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxycinnamic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester](/img/no-structure.png)

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)